M3 受体拮抗剂 1
描述
M3 receptor antagonists, also known as antimuscarinics, are a type of anticholinergic agent that blocks the activity of the muscarinic acetylcholine receptor . The muscarinic receptor is a protein involved in the transmission of signals through certain parts of the nervous system, and muscarinic receptor antagonists work to prevent this transmission from occurring . They are widely used in medicine for the treatment of low heart rate, overactive bladder, respiratory problems such as asthma and COPD, and neurological problems such as Parkinson’s disease and Alzheimer’s disease .
Synthesis Analysis
The synthesis of muscarinic acetylcholine receptors (mAChR) antagonist involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . A molecule based on benzonitrile piperazine scaffold showed good tissue relaxation and blocking of neurotransmitter ACh in the ex vivo experiment .Molecular Structure Analysis
The molecular structure of M3 receptor antagonists can be analyzed using metadynamics simulations . These simulations can estimate the residence times of the antagonists, which is the time for which a drug remains bound to its biological target . This is a critical parameter for drug design .Chemical Reactions Analysis
The chemical reactions involving M3 receptor antagonists can be studied using unbinding kinetics . This involves estimating the kinetics of unbinding from a physics-based parameter known as the acceleration factor α . This approach can recover the absolute residence time value for a compound of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of M3 receptor antagonists can be analyzed using various techniques . For example, the retention times of both specific and nonspecific receptor ligands can reveal the specificity of the M3R-immobilized column to bind the receptor’s ligands .科学研究应用
1. 平滑肌相关疾病的治疗
- 肠易激综合征 (IBS):毒蕈碱 M3 受体拮抗剂通过调节胃肠道的平滑肌收缩力,在治疗 IBS 中显示出治疗潜力 (Wallis, 1995)。
- 慢性阻塞性肺部疾病 (COAD):由于这些拮抗剂能够影响气道的平滑肌张力,因此在 COAD 治疗中有效 (Liu 等,2018)。
- 尿失禁:在尿失禁中的应用意义重大,研究表明通过选择性靶向 M3 受体而不是 M2 受体,在治疗膀胱过度活动症方面有效 (Salcedo 等,2009)。
2. 毒蕈碱受体研究
- 了解受体机制:对 M3 受体拮抗剂的研究促进了对膀胱中毒蕈碱受体的理解,揭示了 M3 受体如何通过特定机制促进平滑肌收缩 (Hegde, 2006)。
3. 选择性拮抗剂的开发
- 选择性药物开发:对 M3 受体的结构了解有助于选择性拮抗剂的开发,解决了亚型间正构结合位点高同源性的挑战 (Kruse 等,2014)。
- 减少副作用:选择性 M3 拮抗剂已被开发以减少与非选择性毒蕈碱受体阻断相关的副作用,特别是在治疗慢性阻塞性肺疾病 (COPD) 和膀胱过度活动等疾病时 (Peretto 等,2009)。
4. 药理学表征
- 体内和体外分析:M3 受体拮抗剂的全面药理学表征已在体内和体外进行,有助于更好地了解其治疗潜力和选择性 (Armstrong 等,2007)。
作用机制
M3 receptor antagonists work by binding to muscarinic receptors, preventing acetylcholine from binding to and activating the receptor . By blocking the actions of acetylcholine, muscarinic receptor antagonists effectively block the effects of vagal nerve activity on the heart . By doing so, they increase heart rate (SA node) and conduction velocity (AV node) .
未来方向
The future directions for M3 receptor antagonists involve further clinical development and optimization of the residence time parameter . This parameter has emerged as an effective strategy to control key drug properties, such as duration of action, selectivity, and safety . The residence time parameter has been actively used in discovery campaigns to guide the optimization of small-molecule compounds .
属性
IUPAC Name |
[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVQZSIMOIWQB-JTOZIPDCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrF4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M3 receptor antagonist 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。